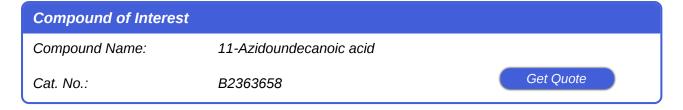


## An In-depth Technical Guide to 11-Azidoundecanoic Acid: Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

11-Azidoundecanoic acid is a versatile bifunctional linker molecule that has become an invaluable tool in the fields of chemical biology, drug development, and materials science. Its structure incorporates a terminal carboxylic acid and a terminal azide group, enabling sequential or orthogonal conjugation to a wide array of molecules. The presence of the azide moiety makes it a prime substrate for "click chemistry" reactions, which are known for their high efficiency, selectivity, and biocompatibility. This guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of 11-Azidoundecanoic acid, with a focus on its utility for researchers and professionals in drug development.

## **Chemical Structure and Properties**

**11-Azidoundecanoic acid** is a derivative of undecanoic acid, a saturated fatty acid, with an azide functional group at the 11th carbon position. This unique structure provides a hydrophobic 10-carbon methylene spacer, which can be advantageous in applications requiring specific spatial orientation or solubility characteristics.

Chemical Structure:



The key structural features are the carboxylic acid group (-COOH), which can react with primary amines to form stable amide bonds, and the azide group (-N₃), which is a key reactant in various bioorthogonal ligation reactions.

## **Physicochemical Properties**

The following table summarizes the key quantitative data and computed properties for **11- Azidoundecanoic acid**.

Property	Value	Reference
CAS Number	118162-45-1	
Molecular Formula	C11H21N3O2	-
Molecular Weight	227.30 g/mol	-
IUPAC Name	11-azidoundecanoic acid	-
Form	Solid	-
Color	White to off-white	-
Storage Temperature	4°C, protect from light	-

## **Synthesis Overview**

The synthesis of **11-Azidoundecanoic acid** typically starts from a precursor containing a leaving group at the **11**-position of undecanoic acid. A common synthetic route involves the nucleophilic substitution of a halogenated undecanoic acid, such as **11**-bromoundecanoic acid, with an azide salt like sodium azide. **11**-bromoundecanoic acid itself can be synthesized from **10**-undecenoic acid through hydrobromination. The starting material, **10**-undecenoic acid, is often derived from the pyrolysis of methyl ricinoleate, which is obtained from castor oil, a renewable resource.

## **Core Application: A Gateway to Click Chemistry**

The primary utility of **11-Azidoundecanoic acid** stems from its azide group, which readily participates in "click" reactions. Click chemistry refers to a class of reactions that are modular,



high-yielding, and generate minimal byproducts. This makes them ideal for creating complex molecular architectures and for bioconjugation, even in complex biological media.

**Key Reactions of the Azide Group** 

Reaction	Partner Moiety	Catalyst/Condi tions	Product	Key Features
Copper(I)- Catalyzed Azide- Alkyne Cycloaddition (CuAAC)	Terminal Alkyne	Copper(I) source (e.g., Cul, [CuBr(PPh <sub>3</sub> ) <sub>3</sub> ])	1,4-disubstituted 1,2,3-triazole	High efficiency, regioselective, wide solvent compatibility.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)	Strained Cycloalkyne (e.g., DBCO, BCN)	None (Copper- free)	Stable triazole	Bioorthogonal, avoids cytotoxic copper catalyst, suitable for live- cell labeling.
Staudinger Ligation	Triarylphosphine (e.g., Triphenylphosphi ne)	None	Aza-ylide intermediate, then amide bond	Highly chemoselective, bioorthogonal, occurs at room temperature in aqueous environments.

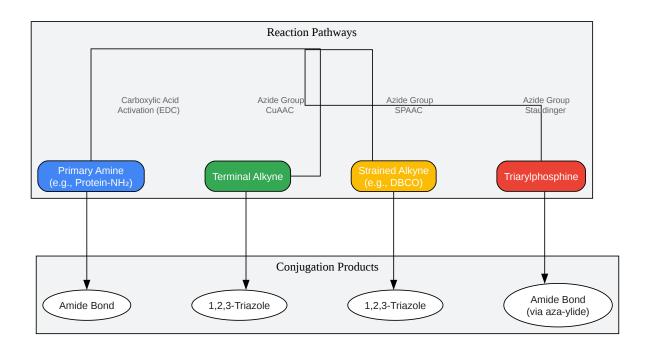
## **Reactions of the Carboxylic Acid Group**

The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This reaction is fundamental for attaching the linker to proteins, peptides, or other amine-containing molecules. Common activators include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium salts like HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).



11-Azidoundecanoic Acid HOOC-(CH<sub>2</sub>)<sub>10</sub>-N<sub>3</sub>



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Caption: Reaction pathways for 11-Azidoundecanoic acid.

## **Applications in Research and Drug Development**



The bifunctional nature of **11-Azidoundecanoic acid** makes it a powerful tool for linking different molecular entities. This has significant implications for drug development, diagnostics, and fundamental biological research.

- Bioconjugation and Drug Delivery: It can be used to attach polyethylene glycol (PEG) chains
  to proteins or drugs (PEGylation), which can improve solubility, reduce immunogenicity, and
  increase circulation half-life. Similarly, it can link targeting ligands (e.g., antibodies, peptides)
  to drug payloads, forming antibody-drug conjugates (ADCs) or other targeted delivery
  systems.
- Surface Functionalization: The carboxylic acid can be used to anchor the linker to aminefunctionalized surfaces (e.g., nanoparticles, microarrays, biosensors), while the azide group remains available for the subsequent "clicking" of probes, proteins, or other molecules of interest.
- Proteomics and Activity-Based Protein Profiling (ABPP): 11-Azidoundecanoic acid can be
  incorporated into metabolic labels or activity-based probes. After the probe interacts with its
  target protein within a complex biological sample, the azide handle allows for the selective
  attachment of a reporter tag (e.g., biotin for affinity purification, or a fluorophore for imaging)
  via click chemistry.
- Synthesis of Complex Molecules: It serves as a versatile building block for synthesizing complex architectures like rotaxanes and catenanes, which have applications in molecular machinery and materials science.

## **Experimental Protocols**

The following sections provide detailed, conceptual methodologies for common experimental procedures involving **11-Azidoundecanoic acid**.

# Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-containing molecule to **11- Azidoundecanoic acid** or a molecule previously modified with it.

Materials:



- Azide-functionalized molecule (e.g., Protein-Linker-N<sub>3</sub>)
- Alkyne-functionalized molecule (e.g., Reporter-Alkyne)
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand (optional, but recommended for biomolecules)
- Solvent (e.g., PBS, water/t-BuOH mixture, DMF)

### Methodology:

- Preparation of Reagents:
  - Prepare a 100 mM stock solution of CuSO<sub>4</sub> in deionized water.
  - Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
  - If using a ligand, prepare a stock solution of TBTA in DMSO or a suitable solvent.
- Reaction Setup:
  - In a microcentrifuge tube, dissolve the azide-functionalized molecule (1 equivalent) in the chosen solvent system.
  - Add the alkyne-functionalized molecule (1.5-3 equivalents).
  - Optional: If using a ligand, add TBTA to the reaction mixture (final concentration typically 100-500 μM).
  - Add the CuSO<sub>4</sub> solution to a final concentration of 100-500 μM.
  - Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.



### Incubation:

 Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (12-24 hours).

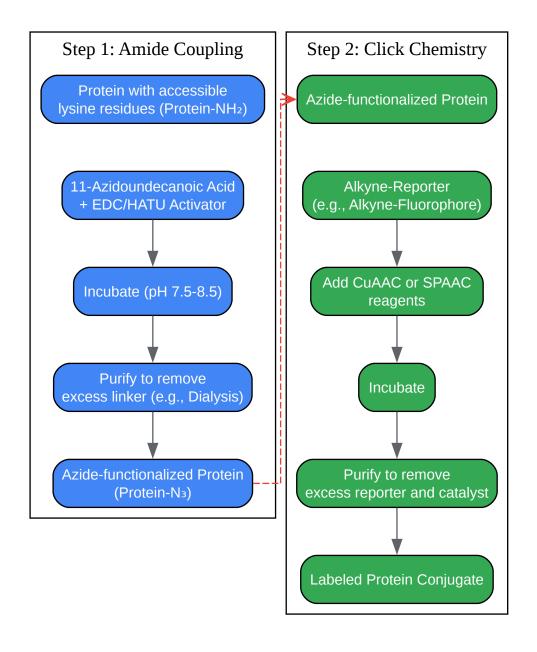
### Purification:

 The conjugated product can be purified from excess reagents and byproducts using methods appropriate for the molecules involved, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

## Protocol 2: Workflow for Protein Labeling using 11-Azidoundecanoic Acid

This workflow outlines the steps to first conjugate **11-Azidoundecanoic acid** to a protein and then attach a reporter molecule via click chemistry.





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Caption: Workflow for two-step protein bioconjugation.

## Conclusion

**11-Azidoundecanoic acid** is a cornerstone of modern bioconjugation and chemical biology. Its simple, yet powerful, bifunctional structure provides a reliable bridge for linking disparate chemical and biological entities. For professionals in drug development, it offers a robust method for constructing targeted drug delivery systems, developing diagnostic probes, and functionalizing biomaterials. The continued evolution of click chemistry and its applications



ensures that **11-Azidoundecanoic acid** will remain a relevant and essential tool for innovation in science and medicine.

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